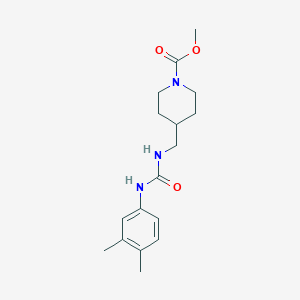

Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic urea derivative featuring a piperidine scaffold substituted with a 3,4-dimethylphenyl urea moiety. Its structure combines a rigid piperidine ring with a flexible ureido-methyl linker, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 4-[[(3,4-dimethylphenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-12-4-5-15(10-13(12)2)19-16(21)18-11-14-6-8-20(9-7-14)17(22)23-3/h4-5,10,14H,6-9,11H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXUCUSZGAIXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Urea Derivative: The initial step involves the reaction of 3,4-dimethylphenyl isocyanate with an appropriate amine to form the urea derivative.

Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound shares a core 3,4-dimethylphenyl urea group with analogs such as Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n) and 4-(3-(3,4-Dimethylphenyl)ureido)benzothioamide (7n) . Key differences include:

- Backbone Heterocycles: The target compound uses a piperidine ring, whereas 10n incorporates a piperazine ring and a thiazole group. Piperazine derivatives often exhibit enhanced solubility due to their basic nitrogen atoms, while thiazole rings can contribute to π-π stacking interactions .

- Functional Groups :

- The methyl carboxylate in the target compound contrasts with 10n ’s ethyl acetate and 7n ’s benzothioamide . These groups influence logP values and metabolic stability; for example, ester groups (as in 10n ) may confer susceptibility to hydrolysis .

Biological Activity

Methyl 4-((3-(3,4-dimethylphenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic compound with potential biological activities owing to its unique structural features. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Structural Overview

The compound features:

- Piperidine ring : A six-membered ring containing nitrogen.

- Urea derivative : Contributes to its interaction with biological targets.

- Methyl ester group : Enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could act on neurotransmitter receptors or other cellular receptors, modulating their activity.

Anti-inflammatory and Anticancer Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer activities. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation and reduce inflammation markers .

Opioid Receptor Affinity

The structural similarity to known opioid receptor ligands suggests potential interactions with opioid receptors. For example, related compounds have demonstrated high affinity for mu, kappa, and delta receptors, indicating a possible role in pain management or gastrointestinal motility disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Urea derivative | Potential anti-inflammatory and anticancer |

| N-Phenyl-N’-methylurea | Simpler urea derivative | Moderate biological activity |

| Piperidine-1-carboxylate esters | Ester derivatives | Antitumor activity |

This comparison highlights the unique features of this compound that may contribute to its enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

- Study on Anticancer Activity : A study evaluating piperidine derivatives found that specific modifications could lead to significant reductions in tumor cell viability, suggesting a pathway for developing new anticancer agents .

- Opioid Receptor Studies : Research on structurally related compounds revealed their potential as peripheral opioid antagonists, which could be beneficial in treating conditions like constipation caused by opioids .

- Inhibition of Mycobacterium tuberculosis : Recent studies on piperidine derivatives indicated their effectiveness in inhibiting the growth of Mycobacterium tuberculosis, showcasing their potential in developing new antitubercular therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.